N-[[1-(4-bromophenyl)cyclopropyl]methyl]-N,3-dimethyltriazole-4-carboxamide
Description
N-[[1-(4-bromophenyl)cyclopropyl]methyl]-N,3-dimethyltriazole-4-carboxamide is a synthetic organic compound that features a triazole ring, a bromophenyl group, and a cyclopropyl moiety
Properties
IUPAC Name |
N-[[1-(4-bromophenyl)cyclopropyl]methyl]-N,3-dimethyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4O/c1-19(14(21)13-9-17-18-20(13)2)10-15(7-8-15)11-3-5-12(16)6-4-11/h3-6,9H,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWZEHKRRKRNIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)C(=O)N(C)CC2(CC2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(4-bromophenyl)cyclopropyl]methyl]-N,3-dimethyltriazole-4-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the following steps:
Preparation of [1-(4-bromophenyl)cyclopropyl]methanamine: This intermediate can be synthesized through the reaction of 4-bromobenzyl chloride with cyclopropylamine under basic conditions.
Formation of the Triazole Ring: The intermediate [1-(4-bromophenyl)cyclopropyl]methanamine is then reacted with dimethylformamide dimethyl acetal (DMF-DMA) and hydrazine hydrate to form the triazole ring.
Final Coupling Reaction: The triazole intermediate is coupled with a suitable carboxylic acid derivative to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(4-bromophenyl)cyclopropyl]methyl]-N,3-dimethyltriazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing oxygen or other groups.
Substitution: Substituted derivatives with various nucleophiles replacing the bromine atom.
Scientific Research Applications
N-[[1-(4-bromophenyl)cyclopropyl]methyl]-N,3-dimethyltriazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[[1-(4-bromophenyl)cyclopropyl]methyl]-N,3-dimethyltriazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring and bromophenyl group are key functional groups that enable the compound to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
[1-(4-Chlorophenyl)cyclopropyl]methanamine: Similar structure with a chlorine atom instead of bromine.
[1-(4-Fluorophenyl)cyclopropyl]methanamine: Similar structure with a fluorine atom instead of bromine.
[1-(4-Methylphenyl)cyclopropyl]methanamine: Similar structure with a methyl group instead of bromine.
Uniqueness
N-[[1-(4-bromophenyl)cyclopropyl]methyl]-N,3-dimethyltriazole-4-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and binding affinity. The combination of the cyclopropyl group and triazole ring also contributes to its distinct chemical and biological properties.
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